molecular formula C8H7NO3 B13815854 Benzenemethanol, a-methylene-4-nitro- CAS No. 130190-71-5

Benzenemethanol, a-methylene-4-nitro-

Cat. No.: B13815854
CAS No.: 130190-71-5
M. Wt: 165.15 g/mol
InChI Key: PSRHMZYBUBSKKU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenemethanol, a-methylene-4-nitro-, can be synthesized through several methods. One common approach involves the nitration of benzyl alcohol. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the para position.

Industrial Production Methods

In an industrial setting, the production of benzenemethanol, a-methylene-4-nitro-, may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, a-methylene-4-nitro-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

    Reduction: Formation of 4-aminobenzyl alcohol.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

Benzenemethanol, a-methylene-4-nitro-, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of benzenemethanol, a-methylene-4-nitro-, involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methylene group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Lacks the nitro and methylene groups, making it less reactive in certain chemical reactions.

    4-Nitrobenzyl alcohol: Similar structure but lacks the methylene group, affecting its reactivity and applications.

    4-Methyl-3-nitrobenzyl alcohol: Contains a methyl group instead of a methylene group, leading to different chemical properties.

Uniqueness

Benzenemethanol, a-methylene-4-nitro-, is unique due to the presence of both the nitro and methylene groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial use.

Properties

CAS No.

130190-71-5

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

1-(4-nitrophenyl)ethenol

InChI

InChI=1S/C8H7NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5,10H,1H2

InChI Key

PSRHMZYBUBSKKU-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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